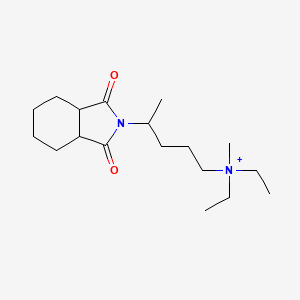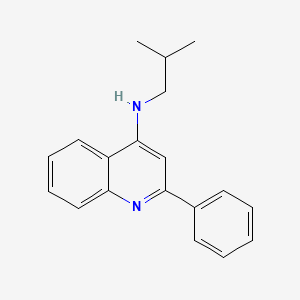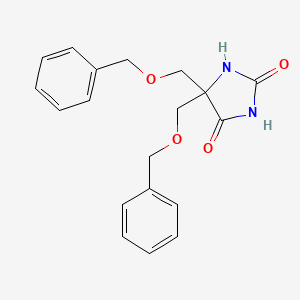
5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,5di-BzOMe hydantoin can be achieved through various methods. One common approach involves the tandem α-amination and α-arylation of silyl ketene acetals. This method uses silver-catalyzed addition to the N-N bond of an azocarboxamide, generating a N-amino-N’-aryl urea derivative of a substituted aminoester. The ester enolate formed undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester, followed by ring closure to form the hydantoin .
Another method is the Bucherer–Bergs reaction, which is a multicomponent reaction involving the heating of an aldehyde or ketone in aqueous ethanol with potassium (or sodium) cyanide and ammonium carbonate. This reaction produces 5,5-disubstituted hydantoins, including 5,5di-BzOMe hydantoin .
Chemical Reactions Analysis
5,5di-BzOMe hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5di-BzOMe hydantoin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of hydantoin, including 5,5di-BzOMe hydantoin, are investigated for their potential use as anticonvulsants and antiarrhythmic agents.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5,5di-BzOMe hydantoin involves its interaction with molecular targets such as voltage-gated sodium channels. The compound can inhibit these channels, leading to its potential anticonvulsant activity. The blockade of sodium channels prevents the propagation of action potentials, thereby reducing neuronal excitability .
Comparison with Similar Compounds
5,5di-BzOMe hydantoin can be compared with other similar compounds, such as:
5,5-dimethylhydantoin: This compound is commonly used as a disinfectant and in the synthesis of pharmaceuticals.
5,5-diphenylhydantoin:
Nitrofurantoin: An antibacterial drug used to treat urinary tract infections.
The uniqueness of 5,5di-BzOMe hydantoin lies in its specific benzyloxy substituents, which can impart distinct chemical and biological properties compared to other hydantoin derivatives.
Properties
CAS No. |
142979-78-0 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,5-bis(phenylmethoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
InChI Key |
BVULNKMEGFNTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C(=O)NC(=O)N2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
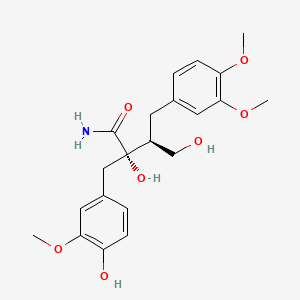
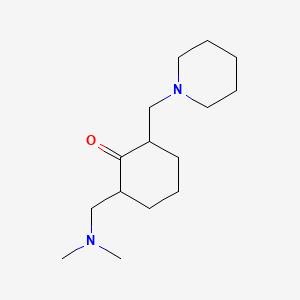
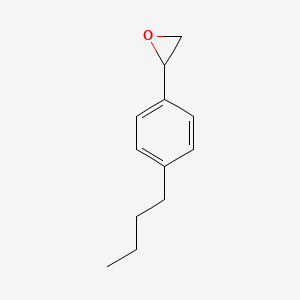
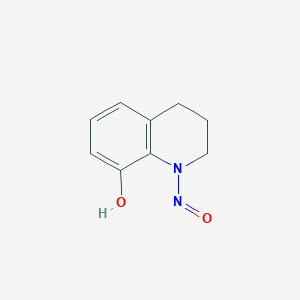
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
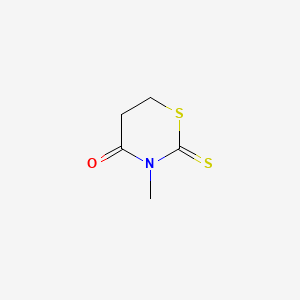
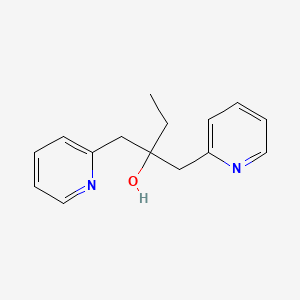
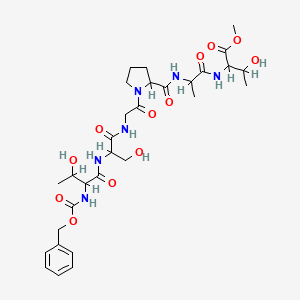
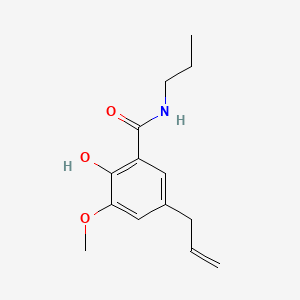

![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
